Methyl 3-benzamido-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 3-benzamido-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzamido-1-benzofuran-2-carboxylate typically involves the reaction of 3-amino-1-benzofuran-2-carboxylic acid with benzoyl chloride to form the benzamido derivative. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzamido-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-benzamido-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-benzamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-1-benzofuran-2-carboxylate
- Ethyl benzofuran-3-carboxylate
- Methyl 3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 3-benzamido-1-benzofuran-2-carboxylate is unique due to its benzamido group, which imparts specific biological activities and chemical reactivity. This distinguishes it from other benzofuran derivatives that may lack this functional group .
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
methyl 3-benzamido-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H13NO4/c1-21-17(20)15-14(12-9-5-6-10-13(12)22-15)18-16(19)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19) |
InChI Key |
CHAGECQOKXIIAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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